molecular formula C22H18N4O B4671859 8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4671859
M. Wt: 354.4 g/mol
InChI Key: OADJGCLKNOMSIS-UHFFFAOYSA-N
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Description

8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is known for its unique structural features, which include a quinoline core substituted with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-methylpyridine with 3-pyridinecarboxaldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as kinases. It inhibits the phosphorylation of key proteins in signaling pathways, thereby modulating cellular processes like proliferation and apoptosis. This makes it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE apart from similar compounds is its specific substitution pattern and the presence of multiple pyridine rings, which contribute to its unique binding properties and biological activity.

Properties

IUPAC Name

8-methyl-2-pyridin-3-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-5-2-8-18-19(22(27)25-13-16-6-3-9-23-12-16)11-20(26-21(15)18)17-7-4-10-24-14-17/h2-12,14H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADJGCLKNOMSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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